AZD1208 Exhibits Balanced Sub-Nanomolar Potency Across All Three PIM Isoforms [1]
In cell-free kinase assays, AZD1208 demonstrates balanced, sub-nanomolar inhibitory activity against all three PIM isoforms (PIM1, PIM2, PIM3), contrasting with the imbalanced isoform selectivity of SGI-1776 and the pM potency of PIM447 [1][2].
| Evidence Dimension | Inhibitory Potency (IC50, nM) against PIM Kinase Isoforms |
|---|---|
| Target Compound Data | PIM1: 0.4 nM; PIM2: 5.0 nM; PIM3: 1.9 nM |
| Comparator Or Baseline | SGI-1776 (PIM1: 7 nM; PIM2: 363 nM; PIM3: 69 nM) [1]; PIM447 (PIM1: 0.006 nM; PIM2: 0.018 nM; PIM3: 0.009 nM) [2] |
| Quantified Difference | AZD1208 is 17.5x, 72.6x, and 36.3x more potent against PIM1, PIM2, and PIM3 respectively compared to SGI-1776. It is 67x, 278x, and 211x less potent against PIM1, PIM2, and PIM3 respectively compared to PIM447. |
| Conditions | Cell-free kinase assays using HTRF (Homogeneous Time-Resolved Fluorescence) or similar formats at Km ATP concentrations [1]. |
Why This Matters
This balanced, sub-nanomolar potency profile is essential for studies requiring simultaneous, near-complete inhibition of all PIM isoforms without excessive target saturation that could complicate pharmacodynamic interpretation.
- [1] Cervantes-Gomez F, Stellrecht CM, Ayres ML, et al. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. Oncotarget. 2019;10(29):2793-2809. View Source
- [2] PMC10854964 Table 3: The status of clinical trials for PIM kinase inhibitors and their activity. View Source
